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4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide

Cat. No.: B12216489
CAS No.: 7300-97-2
M. Wt: 252.25 g/mol
InChI Key: HSHLBWXOVYCHAN-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Derivatives in Contemporary Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a versatile and highly significant scaffold in medicinal chemistry. evitachem.com Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a cornerstone of antimicrobial therapy. tandfonline.com Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. tandfonline.com

Beyond their antibacterial applications, sulfonamides exhibit a remarkable diversity of pharmacological activities. evitachem.com This has led to their incorporation into a wide array of therapeutic agents, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., zonisamide), and antiretrovirals (e.g., darunavir). nih.gov A particularly notable application is in the development of carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma. tandfonline.comnih.govmdpi.com The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, its chemical stability, and its synthetic accessibility contribute to its prevalence in drug design. openaccesspub.org

Table 1: Examples of FDA-Approved Sulfonamide-Containing Drugs

Drug Name Therapeutic Class
Sulfamethoxazole Antibiotic
Celecoxib Anti-inflammatory (COX-2 inhibitor)
Furosemide Diuretic
Glipizide Antidiabetic
Sumatriptan Antimigraine
Darunavir Antiretroviral (HIV protease inhibitor)

Role of Cyclic Imides, Specifically Maleimides and Pyrrole-2,5-diones, in Bioactive Molecules

Cyclic imides, particularly maleimides (pyrrole-2,5-diones), represent another critical class of scaffolds in the design of bioactive molecules. researchgate.net The maleimide (B117702) ring is an electrophilic Michael acceptor, making it highly reactive towards nucleophiles, most notably the thiol groups of cysteine residues in proteins. chemrxiv.org This reactivity is the basis for its extensive use in bioconjugation, where maleimides are employed to link proteins, peptides, and other biomolecules to create antibody-drug conjugates (ADCs), fluorescent probes, and other advanced therapeutic and diagnostic tools. acs.org

In the realm of drug design, the maleimide moiety can serve as a covalent warhead, enabling the irreversible inhibition of target enzymes. ku.edu This can lead to prolonged duration of action and high potency. The reactivity of the maleimide can be modulated by substitution on the ring, allowing for a fine-tuning of its electrophilicity and specificity. nih.gov

Contextualization of 4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide within Relevant Bioactive Structural Classes

The chemical structure of this compound is a strategic amalgamation of the sulfonamide and maleimide scaffolds. This hybrid design suggests the potential for a multi-faceted biological activity profile, leveraging the properties of both moieties. The benzenesulfonamide (B165840) portion provides a well-established pharmacophore known to interact with a variety of enzymes, including carbonic anhydrases and cyclooxygenases. nih.govnih.gov The maleimide group introduces the potential for covalent modification of target proteins, a mechanism that can enhance potency and duration of action.

Research into compounds with similar hybrid structures has provided valuable insights. For instance, a series of maleimide derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an enzyme implicated in inflammation and pain, and its selective inhibition is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. lookchem.com In this study, the sulfonamide group was hypothesized to interact with the active site of the COX-2 enzyme, while the maleimide portion could potentially form covalent bonds with nearby residues. nih.govlookchem.com The anti-inflammatory activity of these compounds was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for inflammation. nih.gov The results of these studies on related compounds provide a strong rationale for the investigation of this compound as a potentially bioactive molecule.

Table 2: Research Findings on a Series of Maleimide Analogs Bearing Benzenesulfonamide

Compound Characteristic Finding Reference
Target Enzyme Cyclooxygenase-2 (COX-2) nih.gov
Rationale for Design Sulfonamide moiety for COX-2 active site interaction nih.govlookchem.com
Potential Mechanism Covalent modification by the maleimide group nih.gov
In Vivo Model Carrageenan-induced rat paw edema nih.gov
Key Finding Phenyl ring with electron-withdrawing groups on the maleimide ring may lead to more potent anti-inflammatory agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O4S B12216489 4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide CAS No. 7300-97-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7300-97-2

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-6H,(H2,11,15,16)

InChI Key

HSHLBWXOVYCHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)N

Origin of Product

United States

Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition Potencies of 4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide and Analogues

Research into the enzyme inhibition capabilities of this compound and structurally similar compounds has revealed significant activity against several enzyme families. These investigations are crucial for understanding their potential pharmacological effects, focusing primarily on carbonic anhydrase and acetylcholinesterase.

Carbonic Anhydrase (CA) Inhibition Research

Benzenesulfonamides are a cornerstone class of carbonic anhydrase inhibitors. The primary sulfonamide group (—SO₂NH₂) is a key pharmacophore that anchors to the zinc ion within the active site of CA enzymes. Analogues of this compound, where a cyclic imide is attached to the benzenesulfonamide (B165840) scaffold, have been synthesized and evaluated for their inhibitory effects against various CA isoforms. nih.gov

The cytosolic isoforms hCA I and hCA II are widespread, with hCA II being a physiologically dominant and highly active isoform. nih.gov Another cytosolic isoform, hCA VII, is found predominantly in the brain and is implicated in neuropathic pain.

Studies on benzenesulfonamides incorporating cyclic imide moieties, such as succinimide (B58015) (found in this compound), show varied inhibition profiles. For instance, a series of sulfonamides featuring cyclic imides were potent inhibitors of hCA II, with inhibition constants (Kᵢ) often in the low nanomolar range. nih.gov In one study, the succinimide-containing analogue demonstrated a Kᵢ value of 15.8 nM against hCA II. nih.gov Conversely, inhibition against hCA I is generally weaker. The same succinimide analogue showed a Kᵢ of 246 nM against hCA I, indicating a degree of selectivity for hCA II over hCA I. nih.gov

Research on N-((4-sulfamoylphenyl)carbamothioyl) amides has also provided insights into hCA VII inhibition, with some compounds showing potent activity with Kᵢ values as low as 1.1 nM. mdpi.com Another study on hydantoin-based sulfonamides reported effective inhibition of hCA VII. researchgate.net While specific data for this compound against hCA VII is not detailed in these studies, the trend for related sulfonamides suggests that this class of compounds can effectively inhibit this isoform.

Table 1: Inhibition of Human Cytosolic Carbonic Anhydrase Isoforms by Benzenesulfonamide Analogues Incorporating Cyclic Imides Data sourced from multiple studies on analogous compounds.

Compound AnaloguehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)
Benzenesulfonamide with Succinimide Moiety nih.gov24615.8-
Benzenesulfonamide with Maleimide (B117702) Moiety nih.gov31510.5-
Acetazolamide (Standard) mdpi.com25012.52.5

The transmembrane isoforms hCA IX and hCA XII are highly expressed in various tumors and are considered important targets for anticancer therapies. nih.govnih.gov Their inhibition can disrupt the pH regulation mechanisms of cancer cells, leading to reduced proliferation and metastasis.

Benzenesulfonamides featuring cyclic imide tails have demonstrated potent and sometimes selective inhibition of these tumor-associated isoforms. nih.govnih.gov For example, a benzenesulfonamide with a succinimide group showed a Kᵢ of 25.3 nM against hCA IX. nih.gov Other analogues with different cyclic imide structures also displayed low nanomolar inhibition against hCA IX. nih.gov Similarly, studies on sulphonamides with mono-, bi-, and tricyclic imide moieties have reported significant inhibition of both hCA IX and hCA XII, with Kᵢ values for hCA IX as low as 9.7 nM and for hCA XII in the range of 14 to 316 nM. mdpi.com These findings suggest that the cyclic imide scaffold is a promising feature for designing selective inhibitors of tumor-associated CAs.

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms by Benzenesulfonamide Analogues Data sourced from multiple studies on analogous compounds.

Compound AnaloguehCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Benzenesulfonamide with Succinimide Moiety nih.gov25.3-
Benzenesulfonamide with Phthalimide Moiety mdpi.com3914
Benzenesulfonamide with Maleimide Moiety nih.gov30.1-
Acetazolamide (Standard) mdpi.com255.7

Fungal β-carbonic anhydrases are essential for the growth, development, and virulence of pathogenic fungi. mdpi.commdpi.com As these enzymes are absent in humans, they represent attractive targets for the development of novel antifungal agents with potentially fewer side effects. nih.gov

Studies have shown that sulfonamides can effectively inhibit β-CAs from various fungal species. The β-CA from Malassezia globosa (MgCA), a fungus associated with dandruff, has been a target of such investigations. nih.govnih.gov Various sulfonamide derivatives have demonstrated inhibitory activity against MgCA, with some compounds showing Kᵢ values in the nanomolar range. nih.govresearchgate.net Similarly, the β-CA from the pathogenic yeast Candida glabrata (CgNce103) is also susceptible to sulfonamide inhibitors. researchgate.net While direct inhibition data for this compound on these specific fungal enzymes is limited, the broad activity of the sulfonamide class against fungal β-CAs suggests its potential as a scaffold for antifungal drug design.

The inhibitory mechanism of sulfonamides against carbonic anhydrases is well-established through extensive kinetic and structural studies. The primary sulfonamide group (-SO₂NH₂) is the critical "zinc-binding group." The active site of α- and β-class CAs contains a catalytically essential Zn(II) ion, which is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion.

Inhibitors like this compound act by displacing the zinc-bound water/hydroxide. The nitrogen atom of the deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn(II) ion, forming a stable tetrahedral geometry. The two oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in hCA II), further stabilizing the inhibitor within the active site. The remainder of the molecule, known as the "tail" (in this case, the 2,5-dioxopyrrol-1-yl)phenyl group), extends out of the active site and can form additional interactions with amino acid residues lining the active site cavity. These tail interactions are crucial for determining the binding affinity and isoform selectivity of the inhibitor.

Acetylcholinesterase (AChE) Inhibition Studies with Imidazolinone-based Sulfonamides

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. Recent research has explored novel heterocyclic scaffolds for AChE inhibition, including imidazolinone-based sulfonamides.

In a study dedicated to synthesizing and evaluating novel imidazolinone-based benzenesulfonamides, several compounds were tested for their inhibitory activity against AChE. nih.gov The results indicated that these hybrid molecules can act as potent AChE inhibitors. The study highlighted that compounds featuring a primary sulfanilamide (B372717) moiety were particularly effective. nih.gov For instance, certain imidazolinone-sulfonamide derivatives exhibited Kᵢ values in the low nanomolar range against AChE, demonstrating significant inhibitory potential. dergipark.org.tr

Table 3: Acetylcholinesterase (AChE) Inhibition by Imidazolinone-Based Sulfonamide Analogues Data sourced from studies on analogous compounds.

Compound AnalogueAChE (Kᵢ, nM)
Imidazolinone-Sulfadiazine Derivative dergipark.org.tr11.68 ± 1.45
Imidazolinone-Sulfanilamide Derivative (Compound 3c) nih.gov130
Imidazolinone-Sulfanilamide Derivative (Compound 4c) nih.gov190
Tacrine (Standard) nih.gov-

These findings suggest that combining the imidazolinone ring with a benzenesulfonamide scaffold can produce effective AChE inhibitors. The primary sulfonamide group was identified as a more effective feature for AChE inhibitory potency compared to secondary sulfonamides in this specific chemical series. nih.gov

Glyoxalase I (Glx-I) Enzyme Inhibition by Benzenesulfonamide Derivatives

The glyoxalase system, particularly the enzyme Glyoxalase I (Glx-I), is a crucial cellular defense mechanism responsible for detoxifying harmful metabolites like methylglyoxal (B44143) (MG). nih.gov In cancer cells, Glx-I is often overexpressed, making it an attractive target for anticancer drug development. nih.govnih.gov Inhibition of Glx-I leads to an accumulation of cytotoxic MG, which can induce apoptosis in tumor cells. nih.gov

In an effort to identify new Glx-I inhibitors, a series of 1,4-benzenesulfonamide derivatives were designed, synthesized, and evaluated for their in vitro inhibitory activity against the human Glx-I enzyme. nih.gov Structure-activity relationship (SAR) studies identified several compounds with potent inhibitory effects. nih.gov Notably, two compounds demonstrated significant potency:

(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (Compound 26 in the study) exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.39 µM. nih.gov

(E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (Compound 28 in the study) showed an IC₅₀ value of 1.36 µM. nih.gov

Docking studies were performed to understand the binding interactions of these potent inhibitors within the Glx-I active site, suggesting that these benzenesulfonamide derivatives are promising leads for the development of novel anticancer agents. nih.gov

Table 1: Glyoxalase I (Glx-I) Inhibition by Benzenesulfonamide Derivatives

Compound IC₅₀ (µM)
(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid 0.39 nih.gov

HIV-1 Reverse Transcriptase (RNase H Function) Inhibition by Triazole-Benzenesulfonamides

The reverse transcriptase (RT) enzyme of HIV-1 is a primary target for antiretroviral drugs. nih.gov This enzyme has two main functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. The RNase H function is responsible for degrading the RNA strand in RNA:DNA hybrids during reverse transcription and is an essential target for developing new inhibitors. nih.govnih.gov

Research has identified a novel class of 4-(4-substituted-triazol-1-yl)benzenesulfonamides as potential inhibitors of the HIV-1 RNase H function. nih.gov A study investigating a series of these compounds found that key structural features, such as a perfluorinated benzenesulfonamide ring and a substituted biaryl moiety attached to the triazole ring, were crucial for inhibitory activity. nih.gov

The most active compound from the series, a derivative designated 10d , exhibited an IC₅₀ value of 6.6 ± 0.5 µM against the HIV-1 RNase H activity. nih.gov This compound represents a significant lead for further optimization in the pursuit of new anti-HIV agents targeting the RNase H function. nih.gov

Table 2: HIV-1 RNase H Inhibition by a Lead Triazole-Benzenesulfonamide

Compound IC₅₀ (µM) for RNase H Inhibition

Monoamine Oxidase (MAO) A and B Inhibition Investigations with Related Oxazole-Benzenesulfonamides

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. mdpi.com Benzenesulfonamide derivatives have been identified as potent and specific inhibitors of MAO-B. mdpi.com

A study focused on 4-(2-methyloxazol-4-yl)benzenesulfonamide evaluated its potential as an inhibitor of human MAO-A and MAO-B. mdpi.com The compound was found to be a selective inhibitor of MAO-B. mdpi.com The IC₅₀ values were determined as:

MAO-A: 43.3 µM mdpi.com

MAO-B: 3.47 µM mdpi.com

Molecular docking studies suggested that the sulfonamide group interacts with residues in the substrate cavity of the MAO-B enzyme. mdpi.com This selective MAO-B inhibitor is considered a potential lead compound for developing new therapies for Parkinson's disease. mdpi.com Further research into 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides has also documented potent and specific MAO-B inhibitors, with the most active compound showing an IC₅₀ of 0.0027 µM. nih.gov

Table 3: MAO-A and MAO-B Inhibition by 4-(2-Methyloxazol-4-yl)benzenesulfonamide

Enzyme Target IC₅₀ (µM)
MAO-A 43.3 mdpi.com

Tropomyosin Receptor Kinase A (TrkA) Modulation by Benzenesulfonamide Analogs

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a role in cell differentiation and proliferation and has been implicated in the development of various cancers. wikipedia.orgnih.gov As such, TrkA is an attractive therapeutic target. frontiersin.org

While direct inhibition of TrkA by "this compound" is not explicitly detailed in the provided search results, the modulation of TrkA by analogous structures highlights the potential of this chemical class. For instance, the drug Tibalosin , an α1-adrenoceptor antagonist, was investigated for its potential as an allosteric inhibitor of TrkA. frontiersin.org Molecular dynamics simulations showed that Tibalosin could interact with key residues in the allosteric site of TrkA, including LEU486, LEU567, and PHE646. frontiersin.org The development of Trk inhibitors is a significant area of research, with efforts focused on improving efficacy and overcoming resistance mechanisms. nih.govumich.edu

Enoyl ACP Reductase and DHFR Enzyme Inhibition by Substituted Pyrrole (B145914) Derivatives

The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents that act on novel targets. nih.gov Enzymes like Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) and Dihydrofolate Reductase (DHFR) are essential for bacterial survival and represent validated targets for antibacterial drugs. nih.govnih.gov

A study was conducted to synthesize and evaluate a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as potential dual inhibitors of both Enoyl ACP Reductase and DHFR. nih.gov Several of the synthesized compounds displayed significant inhibitory activity against both enzymes, in addition to showing potent antibacterial and antitubercular properties. nih.gov Molecular docking studies confirmed that these molecules could bind to the active sites of both DHFR and Enoyl ACP Reductase, indicating their potential as dual-action therapeutic agents. nih.gov The pyrrole ring is considered a key feature for these interactions and offers opportunities for further modification to optimize activity. nih.gov

Antimicrobial and Antifungal Activity Research

Broad-Spectrum Antibacterial Activity Investigations

The sulfonamide group is a well-known pharmacophore in antibacterial drugs. nih.gov Research has explored the combination of the benzenesulfonamide scaffold with other heterocyclic moieties to develop new antimicrobial agents.

One study investigated a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives for their antibacterial activity. nih.gov These hybrid molecules, combining thiazole (B1198619) and sulfonamide groups, were tested against both Gram-positive and Gram-negative bacteria. nih.gov Several of the compounds showed potent broad-spectrum activity. Specifically, a derivative with an isopropyl substitution exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.gov This research demonstrates that combining the benzenesulfonamide core with other active moieties can lead to potent antibacterial agents. nih.gov

Additionally, studies on pyrrole derivatives, such as the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides mentioned previously, have also demonstrated strong antibacterial properties, further highlighting the versatility of these related chemical structures in antimicrobial research. nih.gov

Molecular Mechanisms and Biological Interactions of Benzenesulfonamide Derivatives

While specific research on the compound This compound is not extensively available in public literature, the broader class of benzenesulfonamide derivatives has been the subject of significant scientific investigation. This article delves into the molecular mechanisms of action and biological target interactions of related benzenesulfonamide compounds, focusing on their antifungal, antitubercular, and antiproliferative activities as representative examples of the therapeutic potential of this chemical scaffold.

Antifungal and Antitubercular Activity Studies

The benzenesulfonamide moiety is a key structural feature in a variety of compounds demonstrating potent activity against fungal and mycobacterial pathogens. These studies highlight the diverse mechanisms through which these derivatives can exert their antimicrobial effects.

The emergence of drug-resistant Candida species necessitates the development of novel antifungal agents. Benzenesulfonamide derivatives have shown considerable promise in this area. For instance, a series of novel matrine (B1676216) derivatives incorporating a benzenesulfonamide moiety demonstrated significant inhibitory activity against Candida albicans. researchgate.netgrowingscience.com One of the most potent compounds from this series exhibited a minimum inhibitory concentration (MIC) of 0.062 mg/mL, a value substantially lower than that of the clinical antifungal fluconazole (B54011) (8.590 mg/mL). researchgate.netgrowingscience.com Mechanistic studies suggest that these compounds may act by preventing the formation of and disrupting established biofilms, which are critical for Candida virulence. researchgate.netgrowingscience.com

In another study, novel benzenesulfonamide-incorporated thiazole-triazole hybrids were synthesized and evaluated for their antifungal properties. mdpi.com One particular compound from this series displayed a high level of antifungal effect with a MIC value of 6 µM. mdpi.com Furthermore, arylsulfonamide-type compounds have been screened against a range of Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov Certain derivatives within this class exhibited fungistatic and even fungicidal effects, particularly against Candida glabrata. nih.gov The proposed mechanism for some of these arylsulfonamide derivatives involves the inhibition of β-carbonic anhydrases, enzymes that are crucial for the virulence of Candida species. nih.gov

Interactive Table: Antifungal Activity of Benzenesulfonamide Derivatives Against Candida albicans

Compound Class Key Findings MIC Values Proposed Mechanism of Action Reference
Matrine-hydroxamic acid derivatives with benzenesulfonamide Potent inhibitory activity against C. albicans. Most potent compound: 0.062 mg/mL Prevention of biofilm formation and disruption of established biofilms. researchgate.netgrowingscience.com
Benzenesulfonamide-thiazole-triazole hybrids High antifungal effect. Highest activity: 6 µM Not specified mdpi.com
Arylsulfonamides Fungistatic and fungicidal effects against various Candida species. Varies by compound and species Inhibition of β-carbonic anhydrases. nih.gov

The global health threat of tuberculosis, particularly multidrug-resistant strains, has spurred the search for new therapeutic agents. Benzenesulfonamide derivatives have emerged as a promising class of compounds in this endeavor. A series of thiophene-benzenesulfonamide derivatives were designed and synthesized, demonstrating potent antimycobacterial activity against both drug-susceptible and clinically isolated drug-resistant Mycobacterium tuberculosis. nih.gov One notable compound from this series exhibited a MIC of 0.023 μg/mL and showed good intracellular antimycobacterial activity. nih.gov Molecular docking studies suggested that this compound may exert its effect by binding to the active site of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

Other studies have explored heterocyclic sulfonamides as potential inhibitors of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), two key enzymes in the folate biosynthesis pathway of Mycobacterium tuberculosis. researchgate.net In silico screening of a library of these compounds identified molecules with high theoretical efficiency against both DHPS and DHFR. researchgate.net Furthermore, benzenesulfonamide-bearing imidazole (B134444) derivatives have demonstrated strong antimicrobial activity against multidrug-resistant Mycobacterium abscessus complex, as well as against M. bovis BCG and M. tuberculosis H37Ra. nih.gov

Interactive Table: Antitubercular Activity of Benzenesulfonamide Derivatives

Compound Class Key Findings MIC Values Proposed Mechanism of Action Reference
Thiophene-benzenesulfonamide derivatives Potent activity against drug-susceptible and drug-resistant M. tuberculosis. Most potent compound: 0.023 μg/mL Inhibition of DprE1. nih.gov
Heterocyclic sulfonamides High theoretical efficiency against DHPS and DHFR. Not applicable (in silico study) Inhibition of DHPS and DHFR. researchgate.net
Benzenesulfonamide-bearing imidazole derivatives Strong antimicrobial activity against various mycobacterial strains. Varies by compound and strain Not specified nih.gov

Exploration of Antiproliferative Mechanisms

In the field of oncology, various sulfonamide derivatives have been investigated for their potential as anticancer agents. A notable example is the exploration of imidazolidinone-benzenesulfonamides as tubulin inhibitors.

Microtubules are dynamic polymers of tubulin that play a crucial role in cell division, making them an attractive target for anticancer drugs. nih.gov While specific studies on imidazolidinone-benzenesulfonamides as tubulin inhibitors are not extensively detailed in the provided search results, the broader class of sulfonamides and related heterocyclic compounds have been shown to exert their antiproliferative effects through this mechanism. For instance, a novel orally available tubulin inhibitor, S-72, which is a colchicine (B1669291) binding site inhibitor (CBSI), has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the mitosis phase and subsequent apoptosis. nih.gov

While not imidazolidinone-benzenesulfonamides, other sulfonamide-containing compounds have been investigated for their antiproliferative activities through various mechanisms. For example, the synthesis of (Z)-N-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-substituted sulfonamides has been reported, with some of these compounds demonstrating high anticancer activity in screenings conducted by the National Cancer Institute. researchgate.net The antiproliferative evaluation of novel 4-imidazolidinone derivatives has shown that they can trigger ROS-dependent apoptosis in colorectal cancer cells. nih.gov

Furthermore, benzenesulfonamides incorporating 1,3,5-triazine (B166579) as a cyclic linker have been designed as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. nih.gov Some of these compounds exhibited significant anticancer activity, inducing apoptosis and cell cycle arrest. nih.gov Similarly, novel benzenesulfonamides linked to a 4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino moiety have been synthesized and shown to inhibit CA isoforms II and IX, leading to potent antiproliferative activity against breast and colorectal cancer cell lines. nih.gov The mechanism of action for some of these compounds was found to be the induction of the intrinsic apoptotic mitochondrial pathway. nih.gov

Interactive Table: Antiproliferative Mechanisms of Related Sulfonamide Derivatives

Compound Class Key Findings Proposed Mechanism of Action Target Cell Lines Reference
(Z)-N-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-substituted sulfonamides High anticancer activity for some derivatives. Not specified Various cancer cell lines (NCI screening) researchgate.net
4-Imidazolidinone derivatives Induction of apoptosis. ROS generation and activation of the JNK pathway. Colorectal cancer cells (HCT116 and SW620) nih.gov
Benzenesulfonamides with 1,3,5-triazine linkers Significant anticancer and hCA IX inhibition activity. Inhibition of carbonic anhydrase IX, induction of apoptosis, and cell cycle arrest. Breast cancer (MDA-MB-468) and leukemia (CCRF-CM) nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Structural Features Dictating Biological Activity

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore known for its ability to interact with the active sites of various enzymes, particularly metalloenzymes like carbonic anhydrases (CAs) and cyclooxygenases (COXs). The sulfonamide group (-SO₂NH₂) is a key feature, capable of coordinating with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. nih.govnih.gov In the context of COX-2 inhibitors, the sulfonamide group often binds to a secondary pocket within the enzyme's active site, contributing to selectivity over the COX-1 isoform. researchgate.netnih.gov

The pyrrole-2,5-dione, or maleimide (B117702), core also contributes significantly to the biological profile. This moiety can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with target proteins. researchgate.net Furthermore, the maleimide ring is known to react with nucleophilic residues, such as cysteine, in proteins, which can lead to covalent inhibition, a mechanism that can enhance potency and duration of action. The combination of the benzenesulfonamide and maleimide functionalities creates a scaffold that can be tailored to target a range of enzymes. For instance, maleimide-benzenesulfonamide derivatives have been investigated as potential anti-breast cancer agents by targeting the aromatase enzyme, where they establish hydrogen bonds and hydrophobic interactions within the active site. researchgate.net

Derivatives incorporating the N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold have demonstrated significant anticancer activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7. nih.gov The presence of both the sulfonamide at the para position and specific substituents are crucial for strong inhibition of enzymes like human carbonic anhydrase (hCA) XII. nih.gov

The potency and selectivity of 4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide analogs are highly dependent on the position and chemical properties of substituents on the aromatic rings.

For COX-2 inhibition, incorporating substituents on the phenyl group of the sulfonamide can significantly increase selectivity. An increase in the size and number of substituents has been shown to enhance in vitro selectivity for COX-2 over COX-1. researchgate.net Similarly, for anticancer activity, the introduction of electron-donating or withdrawing substituents at the 3- or 4-position of the benzenesulfonyl motif of related compounds affects cytotoxicity. Quantitative structure-activity relationship (QSAR) studies on 4-phenyl-1-benzenesulfonylimidazolidinones revealed that the volume of the substituent is a key factor, with larger substituents at the 4-position enhancing activity. nih.gov

In the context of carbonic anhydrase inhibition, specific substitution patterns are essential for high potency. For example, the presence of a 3,4,5-trimethoxyphenyl group was found to be critical for strong inhibition of hCA XII by pyrrole (B145914) derivatives bearing a 4-sulfonamidophenyl group. nih.gov The table below summarizes the inhibitory activity of selected sulfonamide derivatives against different hCA isoforms, highlighting the importance of the substitution pattern. nih.gov

CompoundSubstituenthCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
11 Pyrrole derivative105.4125.355.411.5
15 Pyrrole derivative98.599.452.16.8
AAZ Acetazolamide (Standard)12.125.025.05.7

Studies on other related benzenesulfonamide scaffolds further underscore the role of substituents. For peroxisome proliferator-activated receptor γ (PPARγ) ligands, substitutions at position 4 of the benzene ring were associated with higher transcriptional activity. nih.gov Specifically, a bromine atom at this position allows for the formation of a halogen bond and better packing within the ligand-binding pocket. nih.gov For antiplasmodial agents, the activity and selectivity were shown to be strongly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com

The spatial arrangement of substituents, or regioisomerism, has a discernible effect on the biological activity of benzenesulfonamide derivatives. The relative positions of functional groups can alter the molecule's conformation, electronic distribution, and ability to fit into a specific binding site.

A study on 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors demonstrated the impact of substituent placement on the N-phenyl ring. nih.gov It was observed that compounds with a substituent at the ortho position of the N-phenyl ring exhibited slightly better AChE inhibitory activity compared to their para-substituted counterparts. nih.gov This suggests that the ortho substitution may orient the molecule more favorably for interaction with key residues in the AChE active site.

The data below illustrates the difference in inhibitory concentration (IC₅₀) for ortho- and para-substituted analogs against AChE. nih.gov

CompoundSubstituent PositionAChE IC₅₀ (µM)
1 ortho-methyl2.12
2 ortho-methoxy2.21
3 ortho-chloro2.37
4 para-methyl2.51
5 para-methoxy2.65
6 para-chloro2.91

This trend indicates that even subtle changes in the location of a substituent can influence biological outcomes, a key consideration in ligand design. nih.gov

Rational Design Approaches for Optimizing Bioactivity Profiles

Rational design strategies leverage the understanding of SAR to create new molecules with improved potency, selectivity, and pharmacokinetic properties. By identifying the key structural features responsible for a desired biological effect, medicinal chemists can systematically modify a lead compound like this compound.

One common approach is structure-based drug design, which relies on the three-dimensional structure of the target protein. This allows for the design of ligands that fit precisely into the binding site and form optimal interactions. For instance, knowing that the sulfonamide group interacts with a secondary pocket in COX-2 allows for the design of derivatives with substituents tailored to enhance this interaction, thereby improving selectivity. nih.gov

Another strategy is ligand-based drug design, which is employed when the target's structure is unknown. This approach uses the SAR of a series of active molecules to develop a pharmacophore model, which defines the essential structural features required for activity. mdpi.com For example, the finding that sterically large substituents at the 4-position of the phenyl ring are important for the anticancer activity of certain sulfonamides can guide the synthesis of more potent analogs. nih.gov The integration of such observations into structural design has led to the discovery of more potent compounds. nih.gov Rational design was also used to develop novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents, where SAR analysis indicated that specific hydroxyl and amino group placements significantly enhanced potency. mdpi.com

Computational Chemistry in SAR Analysis and Predictive Modeling

Computational chemistry is an indispensable tool in modern drug discovery, providing powerful methods for analyzing SAR and predicting the biological activity of novel compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used to understand the binding mechanisms of this compound derivatives and to guide the design of new inhibitors.

Docking studies have successfully predicted the binding modes of maleimide-benzenesulfonamide derivatives in the active site of the aromatase enzyme (PDB ID: 4GL7), a target for breast cancer therapy. researchgate.net These simulations showed efficient interactions, such as hydrogen bonding and hydrophobic interactions, with key active site residues, explaining the observed cytotoxic activity. researchgate.net Similarly, docking simulations of benzenesulfonamide derivatives into the COX-2 active site revealed that the sulfonamide moiety interacts with amino acid residues in the secondary pocket, consistent with their mechanism of action. nih.gov

In the development of acetylcholinesterase inhibitors, molecular docking was used to analyze the binding interactions of 4-phthalimidobenzenesulfonamide derivatives. nih.gov The results of these simulations can rationalize the observed SAR, such as why ortho-substituted compounds are more active than para-substituted ones. Docking has also been applied to study the binding of benzenesulfonamide derivatives to carbonic anhydrase and the cannabinoid receptor 1 (CB1), providing insights into the specific non-bonding interactions that govern ligand binding and affinity. researchgate.netnih.govlongdom.org

The table below provides examples of target proteins and their PDB IDs used in docking studies for benzenesulfonamide derivatives.

Compound ClassTarget ProteinPDB ID
Maleimide-benzenesulfonamidesHuman Aromatase4GL7
Benzenesulfonamide derivativesCyclooxygenase-2 (COX-2)Not Specified
4-PhthalimidobenzenesulfonamidesAcetylcholinesterase (AChE)Not Specified
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamidesHuman Breast Cancer Receptor4PYP (or 4FA2)
Thiazolidine-benzenesulfonamide derivativeCannabinoid Receptor 1 (CB1)5TGZ

These computational approaches not only help in understanding experimental results but also accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Application of Quantum Chemical Calculations (e.g., DFT) in Understanding Molecular Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for elucidating the structural and electronic properties of molecules like this compound at an atomic level. These methods provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding how a molecule interacts with its environment, such as a biological receptor or another chemical species.

These computational approaches are also employed to predict spectroscopic properties. For various maleimide derivatives, quantum methods have been used to calculate absorption and emission spectra, which can then be compared with experimental data. Such calculations help in understanding the electronic transitions responsible for the observed photophysical properties researchgate.net. The accuracy of these predictions is often benchmarked against experimental results, providing a strong basis for the theoretical methods used researchgate.net.

Key parameters obtained from DFT calculations that aid in understanding molecular interactions include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Electronic Properties: Distribution of electron density, electrostatic potential, and energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for predicting reactivity and the nature of intermolecular interactions.

Interaction Energies: Calculation of binding energies and geometries when the molecule forms a complex with a target, helping to rationalize binding affinity and specificity.

A theoretical study on 43 different substituted N-phenylmaleimides found that the torsion angle is a critical factor influencing the structural, electronic, and energetic properties of these molecules nih.gov.

Computational Method Application in N-Aryl Maleimide Analysis Key Insights
DFT (e.g., B3LYP/6–311+G(d,p)) Determination of stable conformations and electronic structure.Reveals the influence of substituent-induced repulsion on molecular geometry and torsion angles nih.gov.
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption and fluorescence emission spectra.Correlates electronic transitions with observed spectroscopic properties researchgate.net.
Hirshfeld Surface Analysis Investigation of intermolecular interactions in crystal packing.Quantifies the contributions of different types of contacts (e.g., H⋯O, H⋯C) to crystal stability nih.gov.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide derivatives, QSAR is a vital tool in drug discovery for optimizing lead compounds and predicting the activity of novel molecules.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation chemijournal.comjbclinpharm.org.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include physicochemical, electronic, topological, and 3D properties.

Model Building: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity.

Validation: The model's statistical significance and predictive power are rigorously assessed.

For various benzenesulfonamide derivatives, QSAR studies have successfully identified key structural features that govern their activity. For example, a QSAR study on thiazole (B1198619) benzenesulfonamide derivatives identified high electrostatic potential energy and the lipophilic nature of the molecule as favorable for beta3-adrenergic receptor agonist activity nih.gov. Similarly, 3-D QSAR models developed for benzoxazole benzenesulfonamide derivatives as antidiabetic agents achieved a high correlation coefficient (R² = 0.9686) and good predictive ability (q² = 0.72), indicating a statistically valid model chemijournal.com.

Validation is a critical aspect of QSAR modeling to ensure the model is robust and predictive, not just a result of chance correlation. Common validation metrics include:

Coefficient of determination (R²): A measure of how well the model fits the training set data.

Cross-validated correlation coefficient (q²): A measure of the model's internal predictive ability, often determined by the leave-one-out method. A q² value greater than 0.5 is generally considered predictive jbclinpharm.org.

External validation: The model's ability to predict the activity of an independent test set of compounds.

QSAR Model Type Compound Series Key Statistical Parameters Findings and Implications
2D-QSAR Thiazole benzenesulfonamide derivativesR² = 0.930High electrostatic potential and lipophilicity are important for activity nih.gov.
3D-QSAR (PHASE) Benzoxazole benzenesulfonamide derivativesR² = 0.9686, q² = 0.72The model successfully correlated hydrophobic, electron-withdrawing, and H-bond donor/acceptor features with activity, aiding in virtual screening chemijournal.com.
OPLS (Orthogonal Projections to Latent Structure) N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamidesVerified predictive abilityIdentified key molecular descriptors influencing the anticancer activity of benzenesulfonamide derivatives nih.govmdpi.com.
CoMFA/CoMSIA Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamidesNot specifiedEstablished quantitative relationships for antiproliferative activities, guiding the design of potent antimicrotubule agents nih.gov.

These models provide valuable insights into the SAR of benzenesulfonamides, guiding the rational design of new derivatives with enhanced potency and desired properties.

Advanced Research Applications and Methodological Considerations

Development of Molecular Probes and Chemical Tools based on 4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide Scaffold

The bifunctional nature of the this compound scaffold, featuring both a pyrrole-2,5-dione (maleimide) moiety and a sulfonamide group, makes it a versatile platform for the development of sophisticated molecular probes and chemical tools for biological investigations.

The pyrrole-2,5-dione, commonly known as the maleimide (B117702) group, is a cornerstone of bioconjugation chemistry due to its high reactivity and specificity. nih.govaxispharm.com This reactivity is primarily directed towards thiol (sulfhydryl) groups found in cysteine residues of proteins and peptides. axispharm.com The reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (typically pH 6.5-7.5) to form a stable covalent thiosuccinimide bond. axispharm.com This high chemoselectivity allows for the precise, site-specific labeling of biomolecules without significantly altering their native structure or function.

The maleimide moiety within the this compound structure serves as a highly effective chemical handle for a variety of applications:

Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach potent cytotoxic drugs to monoclonal antibodies. axispharm.comnih.gov This strategy enables the targeted delivery of therapeutics directly to cancer cells, minimizing off-target toxicity. axispharm.com

Protein Labeling: Researchers utilize maleimide chemistry to attach fluorescent tags, enzymes, or other reporter molecules to specific proteins. axispharm.comnih.gov This facilitates detailed studies in proteomics, diagnostics, and cellular imaging. axispharm.com

Surface Functionalization: The maleimide group can immobilize proteins, peptides, or other biomolecules onto the surfaces of nanoparticles, beads, or biosensors. axispharm.com This is critical for the development of advanced diagnostic assays and therapeutic delivery systems. axispharm.com

The synthetic accessibility and predictable reactivity of the maleimide group have made it an invaluable tool in chemical biology. nih.gov However, research has also focused on the stability of the resulting thiosuccinimide linkage, as it can be subject to hydrolysis, a factor that has led to the rational design of next-generation maleimides to form more robust bioconjugates. nih.govresearchgate.net

The sulfonamide group is a well-established pharmacophore in medicinal chemistry and has been increasingly incorporated into the design of fluorescent probes for biological assays. nih.govmdpi.com These probes are engineered to detect and visualize specific analytes, ions, or biological processes within living systems. nih.gov The sulfonamide moiety can influence the photophysical properties of a fluorophore and can also serve as a recognition element for specific biological targets, such as enzymes.

Recent research has demonstrated the synthesis of novel fluorescent probes by linking sulfonamide structures to fluorogenic scaffolds like naphthalimide. nih.gov For instance, sulfonamide-containing naphthalimide derivatives have been developed as potential probes for fluorescent imaging in tumors. nih.gov These probes have shown low cytotoxicity and the ability to be taken up by cancer cells, enabling clear fluorescent imaging. nih.gov

The general strategy involves designing a molecule where the fluorescence is "turned on" or "turned off" upon interaction with a specific target. mdpi.com This can be achieved through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). The sulfonamide group can play a key role in these processes, modulating the electronic environment of the fluorophore.

The development of these probes allows for:

High-Sensitivity Detection: Fluorescence-based assays are known for their high sensitivity, enabling the detection of analytes at very low concentrations. mdpi.com

Real-Time Imaging: These tools can be used to visualize dynamic processes in living cells and organisms. nih.gov

Targeted Analysis: By incorporating specific targeting groups, such as the sulfonamide, probes can be designed to interact selectively with particular proteins or cellular components. nih.gov

Probe TypeScaffold ComponentApplicationFindingCitation
Tumor Imaging ProbeSulfonamide-NaphthalimideFluorescent imaging in tumor cellsProbes were taken up by B16F10 melanoma cells, producing clear green fluorescence with low cytotoxicity. nih.gov
GPR120 ProbeSulfonamideG-protein coupled receptor binding assaySulfonamide-based probes showed high selectivity for GPR120 and were used to establish a BRET binding assay. nih.gov
Biothiol DetectionIminocoumarin SulfonamideDetection of biothiols in aqueous solutionThe probe exhibited a "turn-on" fluorescence response to biothiols. documentsdelivered.com

In Vitro Methodologies for High-Throughput Biological Evaluation

The biological evaluation of compounds like this compound relies heavily on a variety of in vitro, high-throughput screening (HTS) methodologies. These techniques allow for the rapid and efficient testing of large numbers of compounds to identify those with desired biological activities. nih.gov

A typical workflow for HTS involves several key steps:

Assay Development: An assay is designed to measure a specific biological process, such as enzyme activity, cell proliferation, or receptor binding. nih.gov

Compound Screening: A library of chemical compounds is tested in the assay, often using automated robotic systems. nih.gov

Hit Identification: Compounds that show significant activity (known as "hits") are identified for further investigation.

Hit-to-Lead Optimization: The chemical structures of the initial hits are systematically modified to improve their potency, selectivity, and other pharmacological properties.

For N-substituted maleimides and sulfonamide-containing compounds, several specific in vitro assays are commonly employed:

Enzyme Inhibition Assays: Since sulfonamides are known inhibitors of enzymes like carbonic anhydrase and kinases, assays measuring the inhibition of these enzymes are crucial. nih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.govucl.ac.be

Cell Proliferation Assays: To assess anticancer potential, compounds are tested for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov The MTT assay is a common colorimetric method used for this purpose, where a reduction in cell viability is measured. nih.gov

Tubulin Polymerization Assays: Compounds that target the cytoskeleton, such as some sulfonamide derivatives, are evaluated for their effect on microtubule formation. nih.gov This can be measured through immunofluorescence microscopy or in vitro tubulin polymerization assays. nih.gov

Receptor Binding Assays: For compounds designed to interact with specific receptors, binding assays are used to determine their affinity. nih.gov Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be employed for this purpose. nih.gov

Antimicrobial Susceptibility Testing: The antimicrobial activity of compounds is often determined by measuring the minimal inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com

The data generated from these high-throughput screens provide critical structure-activity relationship (SAR) information, guiding the design of more potent and selective molecules. nih.govacs.org

Assay TypeTarget/Cell LineMeasured ParameterExample FindingCitation
Enzyme InhibitionMonoglyceride Lipase (MGL)IC50N-substituted maleimides showed low micromolar inhibition of MGL. ucl.ac.beacs.org
Cell ProliferationMDA-MB-231, MCF-7 Breast Cancer CellsAnti-cancer activityNovel maleimide derivatives showed promising anti-cancer activity against breast cancer cell lines. nih.gov
Cell Cycle AnalysisHT-1080, HT-29, M21, MCF7 Cancer CellsCell cycle progressionPhenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (B1295997) derivatives blocked cell cycle progression in the G2/M phase. nih.gov
Antimicrobial ActivityM. abscessus complexMinimal Inhibitory Concentration (MIC)Benzenesulfonamide (B165840) derivatives showed varied antimicrobial activity, with some exhibiting weak to moderate inhibition. mdpi.com

Future Research Directions in this compound Chemistry and Biology

The dual-functionality of the this compound scaffold presents numerous opportunities for future research and development in both chemistry and biology.

In Chemistry:

Development of Novel Bioconjugation Reagents: While the maleimide-thiol reaction is well-established, there is ongoing research to improve the stability of the resulting linkage. researchgate.net Future work could focus on modifying the benzenesulfonamide portion of the molecule to electronically influence the reactivity and stability of the maleimide ring, potentially leading to next-generation bioconjugation reagents with superior properties.

Synthesis of Complex Molecular Architectures: The compound can serve as a versatile building block for the synthesis of more complex molecules. Its distinct reactive sites could be used in orthogonal chemical strategies to construct elaborate structures for applications in materials science or as intricate molecular probes.

Creation of Clickable Probes: Integrating "click chemistry" handles into the this compound scaffold could facilitate its easy incorporation into a wide range of biological and non-biological systems, expanding its utility.

In Biology and Medicinal Chemistry:

Targeted Covalent Inhibitors: The combination of a targeting moiety (the sulfonamide group, which can be tailored to bind specific enzyme pockets) and a reactive warhead (the maleimide) makes this scaffold ideal for designing targeted covalent inhibitors. nih.gov Future research could explore its potential for irreversibly inhibiting kinases, proteases, or other enzymes implicated in diseases like cancer.

Advanced Drug Delivery Systems: The maleimide group can be used to anchor this molecule to drug delivery platforms like nanoparticles or polymers, while the sulfonamide portion could be designed to target specific tissues or cells, leading to more effective and less toxic therapeutic systems. axispharm.com

Probes for In Vivo Imaging: Further functionalization of the scaffold with near-infrared (NIR) fluorophores could lead to the development of probes for deep-tissue in vivo imaging, allowing for the non-invasive study of biological processes in living animals. nih.gov

Exploration of New Biological Targets: High-throughput screening of this compound and its derivatives against a wider range of biological targets could uncover novel therapeutic applications, for instance, as antimicrobial or anti-inflammatory agents. mdpi.commdpi.com A recent study on a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, found it could enhance monoclonal antibody production in cell cultures, suggesting unexpected applications in biomanufacturing. plos.org

The continued exploration of the chemistry and biology of the this compound scaffold holds significant promise for advancing the fields of chemical biology, drug discovery, and diagnostics.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide, and how can experimental design methods enhance yield?

  • Methodological Answer : Synthesis typically involves refluxing precursors in ethanol with catalytic acetic acid, as seen in analogous sulfonamide syntheses . To optimize yield, employ factorial design (e.g., varying temperature, solvent ratios, and reaction time) to systematically identify critical parameters. Statistical methods like Design of Experiments (DoE) minimize trials while maximizing data robustness, ensuring reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural elucidation, resolving bond lengths and stereochemistry with high precision (mean C–C bond deviation: 0.003 Å, R factor: 0.034) . Complement with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups. For complex cases, software tools like APEX2 and SAINT refine crystallographic data and resolve ambiguities .

Q. What are the key physicochemical properties (e.g., solubility, hydrogen bonding capacity) critical for its application in drug discovery?

  • Methodological Answer : Calculate topological polar surface area (TPSA ≈86.4 Ų) and hydrogen-bonding capacity (1 donor, 5 acceptors) to predict solubility and membrane permeability . Experimental validation via HPLC or shake-flask methods under physiological pH conditions further refines bioavailability assessments .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict and verify the compound’s reactive sites?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT) with molecular docking to identify electrophilic/nucleophilic regions. ICReDD’s framework integrates reaction path searches and experimental validation, creating a feedback loop for refining computational models . Validate predictions via kinetic studies (e.g., monitoring intermediates via LC-MS) .

Q. What methodologies address contradictions in biological activity data across different studies involving this sulfonamide?

  • Methodological Answer : Conduct meta-analysis using standardized assays (e.g., consistent cell lines, IC₅₀ protocols). Cross-reference PubChem bioactivity data (CID: 6426663) with in-house results. Apply multivariate regression to isolate variables (e.g., solvent effects, impurity profiles) causing discrepancies .

Q. How can advanced reactor designs and separation technologies improve the scalability of its synthesis?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions . For purification, explore membrane technologies (e.g., nanofiltration) or simulated moving-bed chromatography (SMB) to isolate the sulfonamide from byproducts . Process analytical technology (PAT) enables real-time monitoring for quality control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.